4-methyl-N-[2-(phenylsulfanyl)ethyl]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
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Overview
Description
4-methyl-N-[2-(phenylsulfanyl)ethyl]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide: is a heterocyclic compound with an intriguing structure. Let’s break it down:
4-methyl: Indicates a methyl group attached to the fourth position of the thiazole ring.
N-[2-(phenylsulfanyl)ethyl]: Refers to an ethyl group linked to the nitrogen atom, with a phenylsulfanyl (phenylthio) substituent.
2-(1H-pyrrol-1-yl): Describes a pyrrole ring fused to the thiazole core.
1,3-thiazole-5-carboxamide: The central scaffold consists of a thiazole ring with a carboxamide group at the fifth position.
Preparation Methods
The synthetic routes for this compound involve several steps. While I don’t have specific industrial production methods, here’s a general outline:
Thiazole Synthesis: Start by synthesizing the thiazole ring, often via cyclization of a thioamide with α-haloketones or α-haloesters.
Introduction of the Pyrrole Ring: The pyrrole moiety can be introduced through condensation reactions with appropriate precursors.
Sulfanyl Group Addition: Attach the phenylsulfanyl group to the ethylamine side chain.
Carboxamide Formation: Finally, convert the amino group to a carboxamide.
Chemical Reactions Analysis
Oxidation and Reduction: The thiazole ring may undergo oxidation or reduction reactions.
Substitution Reactions: The phenylsulfanyl group is susceptible to substitution reactions.
Common Reagents: Thionyl chloride, hydrazine, and various reagents for amide formation.
Major Products: The desired compound itself, along with intermediates formed during synthesis.
Scientific Research Applications
Antibacterial Activity: Some derivatives of this compound exhibit antibacterial properties.
Enzyme Inhibition: In vitro studies show inhibition of enoyl ACP reductase and DHFR enzymes.
Docking Properties: Molecular docking suggests binding interactions with these enzyme active sites.
Mechanism of Action
Enoyl ACP Reductase Inhibition: This compound may interfere with fatty acid biosynthesis.
DHFR Inhibition: DHFR is essential for nucleotide synthesis; inhibition affects cell growth.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, it’s worth exploring related thiazole-based molecules. Researchers often compare their properties, selectivity, and biological effects.
Properties
Molecular Formula |
C17H17N3OS2 |
---|---|
Molecular Weight |
343.5 g/mol |
IUPAC Name |
4-methyl-N-(2-phenylsulfanylethyl)-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C17H17N3OS2/c1-13-15(23-17(19-13)20-10-5-6-11-20)16(21)18-9-12-22-14-7-3-2-4-8-14/h2-8,10-11H,9,12H2,1H3,(H,18,21) |
InChI Key |
MVSWJQALBKASCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCCSC3=CC=CC=C3 |
Origin of Product |
United States |
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